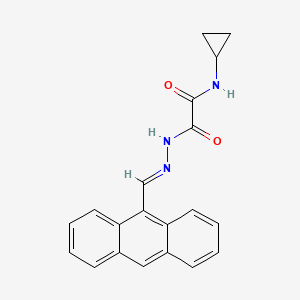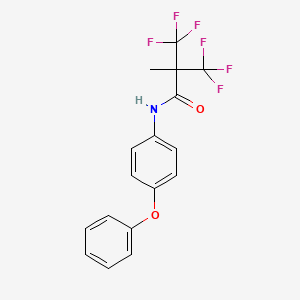![molecular formula C20H23ClN2O2 B11541538 N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide](/img/structure/B11541538.png)
N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazide functional group, which is known for its versatility in forming various derivatives and participating in diverse chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(4-pentylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with a similar structure, used in various chemical reactions and applications.
Diketene: A reactive intermediate used in the synthesis of various organic compounds.
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide stands out due to its unique combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H23ClN2O2 |
|---|---|
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-pentylphenoxy)acetamide |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-3-4-6-16-9-11-19(12-10-16)25-15-20(24)23-22-14-17-7-5-8-18(21)13-17/h5,7-14H,2-4,6,15H2,1H3,(H,23,24)/b22-14+ |
Clave InChI |
PJZGWGBBFGRRJE-HYARGMPZSA-N |
SMILES isomérico |
CCCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl |
SMILES canónico |
CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-[(3-methylthiophen-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11541460.png)
![(2E,5E)-5-(4-Methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11541461.png)
![3-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11541467.png)
![Benzyl 2-[(4-methoxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B11541473.png)
![4-[(4-Phenylmethoxyphenyl)methylideneamino]phenol](/img/structure/B11541478.png)
![6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11541486.png)
![2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11541498.png)
![2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B11541503.png)

![4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11541514.png)
![Ethyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11541521.png)

![5-bromo-N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B11541536.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11541545.png)
